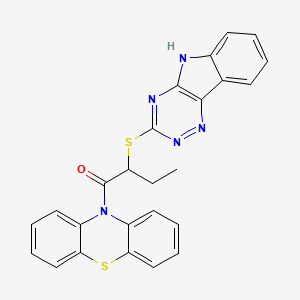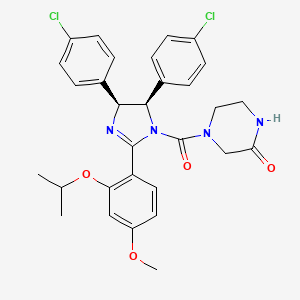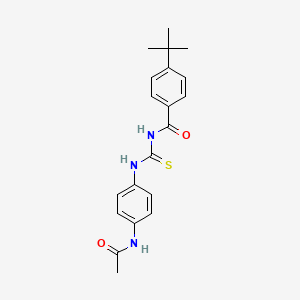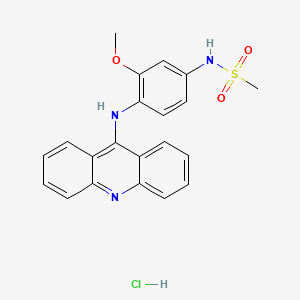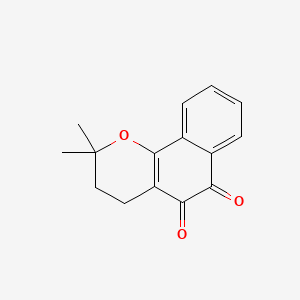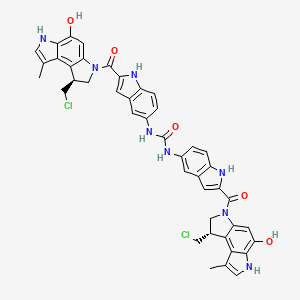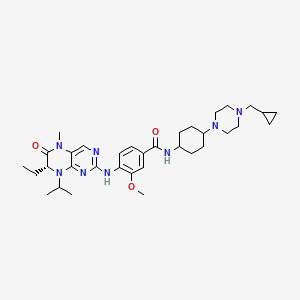
Volasertib
Overview
Description
Volasertib, also known as BI 6727, is an experimental small molecule inhibitor of the PLK1 (polo-like kinase 1) protein being developed by Boehringer Ingelheim for use as an anti-cancer agent . It is the second in a novel class of drugs called dihydropteridinone derivatives . It can be taken either orally or via intravenous infusion .
Molecular Structure Analysis
Volasertib has a complex molecular structure with a molar mass of 618.827 g·mol −1 . It belongs to the class of organic compounds known as pteridines and derivatives . These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido (4,5-b)pyrazine .Scientific Research Applications
Summary of the Application
Volasertib, a potent and selective Plk inhibitor, has shown promising activity in various cancer cell lines and xenograft models of human cancer . It has demonstrated clinical efficacy in a range of malignancies, with the most promising results seen in patients with AML .
Methods of Application or Experimental Procedures
In the clinical trials, Volasertib was combined with low-dose cytarabine (LDAC) for the treatment of AML . The combination was associated with higher response rates and improved event-free survival than LDAC alone in patients with previously untreated AML .
Results or Outcomes
The phase II data demonstrated that Volasertib combined with LDAC was associated with higher response rates and improved event-free survival than LDAC alone in patients with previously untreated AML . The complete response (CR) + CR with incomplete count recovery (CRi) rate was 31.0% compared to 13.3% from LDAC monotherapy .
2. Application in Myelodysplastic Syndromes (MDS) Treatment
Summary of the Application
Volasertib, a polo-like kinase inhibitor, has been evaluated in adults with MDS . It was studied as a monotherapy or in combination with azacitidine .
Methods of Application or Experimental Procedures
Patients received intravenous Volasertib in 28-day cycles (dose-escalation schedules) . All patients were scheduled to receive subcutaneous azacitidine 75 mg/m2 on Day 1–7 .
Results or Outcomes
The safety of Volasertib with azacitidine in patients with MDS was consistent with other Volasertib studies . Preliminary activity was shown with objective response rates of 25% and 40% .
3. Application in Non-Small Cell Lung Cancer (NSCLC) Treatment
Summary of the Application
Volasertib has been studied in patients with relapsed or refractory NSCLC after platinum-based first-line therapy .
Results or Outcomes
Although some patients with solid tumors responded well to single-agent Volasertib, with some patients able to achieve prolonged durations of response, overall antitumor activity has been modest in trials performed to date .
4. Application in Chronic Myelomonocytic Leukemia (CMML) Treatment
Summary of the Application
Volasertib, a polo-like kinase inhibitor, has been evaluated in adults with CMML . It was studied as a monotherapy or in combination with azacitidine .
Methods of Application or Experimental Procedures
Patients received intravenous Volasertib in 28-day cycles (dose-escalation schedules) . All patients were scheduled to receive subcutaneous azacitidine 75 mg/m2 on Day 1–7 .
Results or Outcomes
The safety of Volasertib with azacitidine in patients with CMML was consistent with other Volasertib studies . Preliminary activity was shown with objective response rates of 25% .
5. Application in Solid Tumors Treatment
Summary of the Application
Volasertib has been studied in patients with various solid tumors . It has shown promising activity in various cancer cell lines and xenograft models of human cancer .
Methods of Application or Experimental Procedures
In the clinical trials, Volasertib was administered as a monotherapy . Some patients with solid tumors have responded well to single-agent Volasertib, with some patients able to achieve prolonged durations of response .
Results or Outcomes
Despite some patients responding well to single-agent Volasertib, overall antitumor activity has been modest in trials performed to date . Combination therapy is a potential option to improve efficacy, and Volasertib has been combined with platinum chemotherapy to investigate this approach .
6. Application in Acute Monocytic Leukemia (AML) Treatment
Summary of the Application
Volasertib has been used in trials studying the treatment of Acute Monocytic Leukemia .
Safety And Hazards
Volasertib has been evaluated in Phase I and II studies in acute myeloid leukemia and solid tumors . The most common adverse events were infections/infestations and febrile neutropenia . Fatal adverse events occurred in 31.2% with Volasertib versus 18.0% with placebo, most commonly infections/infestations .
Future Directions
Volasertib is currently in phase III development as a potential treatment for patients with AML who are ineligible for intensive remission induction therapy . The future identification of biomarkers that might predict response to Volasertib and help determine the role of this agent in the clinic is also being discussed .
properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Volasertib | |
CAS RN |
755038-65-4, 755038-54-1 | |
| Record name | Volasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



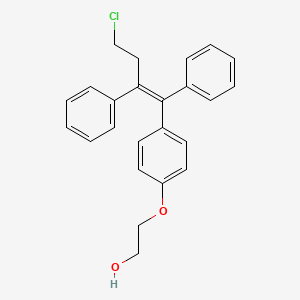

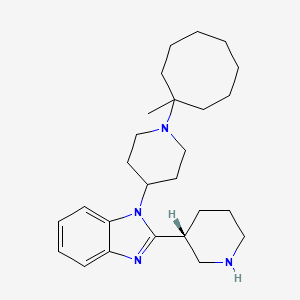
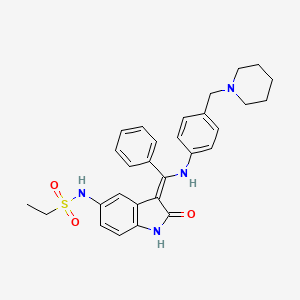
![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

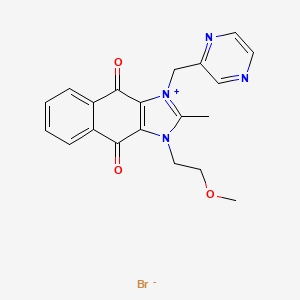
![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)
